Cas no 1638593-64-2 (Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)-)
Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)-
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- MDL: MFCD32695746
- Inchi: 1S/C9H9N3O/c1-6(13)8-9-7(12(2)11-8)4-3-5-10-9/h3-5H,1-2H3
- InChI Key: XGIKGBBFHRYOLS-UHFFFAOYSA-N
- SMILES: C(=O)(C1C2=NC=CC=C2N(C)N=1)C
Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 221607-1g |
1-(1-Methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)ethan-1-one, 95% min |
1638593-64-2 | 95% | 1g |
$1260.00 | 2023-09-06 | |
| Matrix Scientific | 221607-5g |
1-(1-Methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)ethan-1-one, 95% min |
1638593-64-2 | 95% | 5g |
$3360.00 | 2023-09-06 |
Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)-
Comprehensive Analysis of Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- (CAS No. 1638593-64-2)
In the realm of organic chemistry and pharmaceutical research, Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- (CAS No. 1638593-64-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 1638593-64-2, belongs to the class of pyrazolo[4,3-b]pyridine derivatives, which are known for their versatility in drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthesis, reactivity, and functional roles in various scientific domains.
The molecular structure of Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- features a pyrazolo[4,3-b]pyridine core, a heterocyclic framework that is pivotal in medicinal chemistry. This scaffold is frequently utilized in the design of kinase inhibitors, anticancer agents, and central nervous system (CNS) therapeutics. The presence of the methyl group at the 1-position and the ethanone moiety at the 3-position enhances its stability and bioavailability, making it a promising candidate for further pharmacological studies.
Recent trends in scientific literature highlight the growing interest in pyrazolo[4,3-b]pyridine derivatives as small molecule modulators for targeted therapies. For instance, questions like "What are the applications of pyrazolo[4,3-b]pyridine in drug discovery?" or "How to synthesize Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)-?" are frequently searched in academic and industrial databases. These queries reflect the compound's relevance in addressing unmet medical needs, such as neurodegenerative diseases and oncology.
From a synthetic perspective, the preparation of Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity. Such methodologies align with the broader shift toward green chemistry and sustainable synthesis, which are hot topics in contemporary research.
In addition to its pharmaceutical potential, Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- is also investigated for its material science applications. Its conjugated system and electron-rich heterocycle make it suitable for organic semiconductors and light-emitting diodes (OLEDs). This dual utility underscores the compound's interdisciplinary significance, bridging gaps between chemistry, biology, and engineering.
As the scientific community continues to explore CAS No. 1638593-64-2, its role in high-throughput screening and structure-activity relationship (SAR) studies is expected to expand. With advancements in computational chemistry and AI-driven drug design, researchers can now predict and optimize the properties of pyrazolo[4,3-b]pyridine derivatives more efficiently. This synergy between experimental and theoretical approaches is revolutionizing the field.
In conclusion, Ethanone, 1-(1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)- (CAS No. 1638593-64-2) represents a fascinating subject of study with broad implications. Its structural elegance, coupled with its diverse applications, positions it as a valuable asset in both academic and industrial settings. Future research will likely uncover even more innovative uses for this compound, solidifying its place in the annals of chemical innovation.
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